Product packaging for Quinolizidin-2-ylmethylamine(Cat. No.:CAS No. 152812-43-6)

Quinolizidin-2-ylmethylamine

Cat. No.: B8428209
CAS No.: 152812-43-6
M. Wt: 168.28 g/mol
InChI Key: VRUOSNOYPOITTJ-UHFFFAOYSA-N
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Description

Historical Context of Quinolizidine (B1214090) Alkaloid Research

The scientific investigation of quinolizidine alkaloids (QAs) dates back to the beginning of the 20th century, with the initial isolation of sparteine (B1682161) and lupinine (B175516) from the leaves and stems of Lupinus luteus. nih.govacs.org For many years, the high concentration of these bitter and toxic alkaloids in lupin seeds limited their use, although traditional practices involved soaking the seeds in water to remove the bitter compounds. nih.govdtu.dk

A revolutionary breakthrough occurred in the late 1920s and early 1930s when German botanist Reinhold von Sengbusch discovered naturally occurring low-alkaloid mutants of lupins, which came to be known as "sweet lupins". nih.govfrontiersin.org This discovery was pivotal, transforming lupins into a valuable high-protein crop for animal feed and, eventually, human consumption. nih.govdtu.dk In 1998, for instance, France approved the use of low-alkaloid lupin flour as a food ingredient. dtu.dk

The period from the 1970s to the 1980s saw a surge in research focused on the biosynthesis of these alkaloids, with studies using lupin cell cultures and enzyme assays to delineate the complex pathways. nih.govfrontiersin.org This foundational work, combined with precursor feeding studies from the 1960s onwards, has laid the groundwork for our current understanding of how plants produce this diverse array of chemical defenses. ku.dk

General Significance of Quinolizidin-2-ylmethylamine within Quinolizidine Chemistry

The primary importance of this compound in the field of quinolizidine chemistry is its role as a specialized synthetic building block. While not a prominent naturally occurring alkaloid itself, its specific structure is valuable for the laboratory synthesis of more complex molecules with targeted biological activities.

Specifically, the equatorial stereoisomer, eq-Quinolizidin-2-ylmethylamine, has been documented as a key intermediate in the preparation of condensed indole (B1671886) derivatives. google.com These derivatives function as 5-HT₄-receptor antagonists. google.com Such compounds have significant potential therapeutic applications, particularly in the treatment of gastrointestinal disorders like irritable bowel syndrome (IBS) by modulating gut motility. google.com

The synthesis of this crucial intermediate involves the chemical reduction of eq-2-cyanoquinolizidine, typically using a powerful reducing agent like lithium aluminium hydride (LiAlH₄). google.com The resulting amine is then used in subsequent steps to construct the final, pharmacologically active indole compounds. google.com This highlights the compound's significance not as an end-product, but as a vital stepping stone in medicinal chemistry and drug discovery. google.com

Classification and Structural Features of Quinolizidine Alkaloids

Quinolizidine alkaloids (QAs) are nitrogen-containing heterocyclic compounds biosynthesized from the amino acid L-lysine. nih.govacs.org Their defining structural feature is the 1-azabicyclo[4.4.0]decane skeleton. rsc.org The remarkable diversity of this family, with over 397 compounds identified from natural sources as of 2023, necessitates a systematic classification based on their molecular architecture. nih.gov

The most fundamental classification divides QAs by the number of rings in their structure:

Bicyclic QAs: These are the simplest members, such as lupinine. rsc.orgcabidigitallibrary.org

Tricyclic QAs: This group includes alkaloids like cytisine. rsc.orgcabidigitallibrary.org

Tetracyclic QAs: This is the largest and most complex group, containing well-known alkaloids like sparteine and matrine. rsc.orgcabidigitallibrary.org

A more detailed classification further subdivides these groups into distinct structural types, several of which are summarized in the table below.

Structural Type Key Features Example Compounds
Lupinine-type Bicyclic (6/6) skeleton. wikipedia.orgLupinine, Epilupinine rsc.org
Sparteine-type Tetracyclic (6/6/6/6) bridged system, lacks a carbonyl group. nih.govacs.orgSparteine, Lupanine (B156748) nih.govwikipedia.org
Matrine-type Tetracyclic (6/6/6/6) fused system. nih.govacs.orgMatrine, Sophoramine wikipedia.org
α-Pyridone-type Characterized by a 2-pyridone moiety in ring A. nih.govwikipedia.orgAnagyrine, Cytisine, Thermopsine wikipedia.orgmdpi.com
Camoensine-type An irregular quinolizidine alkaloid structure. rsc.orgwikipedia.orgCamoensine, Camoensidine rsc.orgwikipedia.org
Ormosanine-type A complex, multi-ring structure. wikipedia.orgOrmosanine wikipedia.org

The stereochemistry of the quinolizidine ring system, which can exist in trans and cis conformations, is a critical feature that influences the biological activity of these alkaloids. cabidigitallibrary.org For example, the bitter taste of sparteine-type alkaloids has been linked specifically to molecules adopting a "boat" conformation in one of their rings. cabidigitallibrary.org The structural diversity of this class continues to expand with the discovery of novel scaffolds, such as the tricyclic 6/6/5 ring system of quinolizidomycins A and B, which were recently isolated from a Streptomyces bacterium, demonstrating that these alkaloids are not exclusive to the plant kingdom. acs.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20N2 B8428209 Quinolizidin-2-ylmethylamine CAS No. 152812-43-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

152812-43-6

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-2-ylmethanamine

InChI

InChI=1S/C10H20N2/c11-8-9-4-6-12-5-2-1-3-10(12)7-9/h9-10H,1-8,11H2

InChI Key

VRUOSNOYPOITTJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN2CCC(CC2C1)CN

Origin of Product

United States

Structure Activity Relationship Sar Studies in Quinolizidin 2 Ylmethylamine Derivatives

General Principles of SAR for Quinolizidine (B1214090) Alkaloids and their Analogues

Quinolizidine alkaloids (QAs) are a diverse group of naturally occurring nitrogen-containing heterocyclic compounds characterized by a 1-azabicyclo[4.4.0]decane core. nih.gov These alkaloids, biosynthesized from the amino acid L-lysine, exhibit a wide array of pharmacological effects, including anti-inflammatory, antiviral, and antitumor activities. nih.govnih.gov The biological activity of quinolizidine alkaloids is intrinsically linked to their three-dimensional structure, which provides a rigid scaffold amenable to chemical modification for SAR studies. acs.org

The core structure of quinolizidine can be composed of one or two quinolizidine moieties, leading to different structural classifications such as lupinine-type, matrine-type, and sparteine-type alkaloids. nih.govnih.gov The SAR for this class of compounds is generally governed by:

The nature and position of substituents on the quinolizidine ring system.

The stereochemistry at the chiral centers within the molecule.

These factors collectively determine the molecule's ability to interact with specific biological targets, thereby influencing its efficacy and selectivity. acs.org Advances in synthetic methodologies have enabled the creation of a wide range of QA derivatives and analogues, facilitating detailed SAR studies and the development of compounds with potent and selective biological activities. nih.gov

Influence of Substituent Variation on Molecular Interactions and Recognition

The introduction of various substituents at different positions on the quinolizidine framework of quinolizidin-2-ylmethylamine derivatives significantly impacts their molecular interactions and recognition by biological targets. The type, size, and electronic properties of these substituents can alter the compound's polarity, lipophilicity, and hydrogen bonding capacity, which are crucial for receptor binding.

For instance, in matrine-type quinolizidine alkaloids, structural variations often involve substitutions on the D-ring, including hydroxyl, acetyl, and methoxy (B1213986) groups. acs.org These modifications can lead to substantial changes in biological activity. Similarly, in lupanine-type QAs, substitutions are commonly found on rings A and D, with positions C-3, C-4, C-5, C-12, C-13, and C-15 being preferred sites for modification. acs.org

The following table summarizes the influence of common substituent variations on the properties of quinolizidine derivatives:

Substituent GroupCommon PositionsInfluence on Molecular PropertiesPotential Impact on Biological Activity
Hydroxyl (-OH)D-ring, C-3, C-13Increases polarity, potential for hydrogen bondingAltered solubility and receptor binding affinity
Acetyl (-COCH3)D-ringIncreases lipophilicity, steric bulkModified interaction with hydrophobic pockets of receptors
Methoxy (-OCH3)D-ringIncreases lipophilicity, alters electronic distributionEnhanced membrane permeability and metabolic stability
IndolylD-ringIntroduces a large, aromatic moietyPotential for π-π stacking interactions with target proteins

These structure-activity relationship studies are fundamental for optimizing the properties of lead compounds and for the rational design of more effective and specific drugs. researchgate.net

Stereochemical Effects on Molecular Recognition and Biological Profiles of Quinolizidine Derivatives

Stereochemistry plays a pivotal role in the biological activity of quinolizidine derivatives, as chiral natural compounds are often biosynthesized in an enantiomerically pure form. mdpi.com The spatial arrangement of atoms and functional groups in three-dimensional space is critical for molecular recognition by chiral biological macromolecules such as enzymes and receptors. mdpi.com

The quinolizidine skeleton contains multiple stereogenic centers, giving rise to a variety of possible stereoisomers. For example, the matrine-type alkaloids possess four contiguous stereogenic centers, and their relative configurations significantly influence their biological profiles. acs.org The dimerization of Δ1-piperideine in the biosynthesis of quinolizidine alkaloids is a stereoselective process, highlighting the importance of stereochemistry from the outset. nih.gov

The orientation of substituents as either axial or equatorial can dramatically affect the binding affinity of a molecule to its target. An incorrectly oriented functional group may lead to steric hindrance or an inability to form crucial interactions within the binding site. This principle underscores the necessity of controlling stereochemistry during the synthesis of novel this compound derivatives to achieve the desired pharmacological effect. mdpi.com

Conformational Analysis and its Impact on SAR within the Quinolizidine Framework

Configurational and conformational assignments of quinolizidine-containing alkaloids have shown that the conformation of the ring system is highly dependent on the structure of its side chains and the configuration of its substituents. colab.wsresearchgate.net For instance, the configuration of a double bond in a side chain can determine whether the quinolizidine system adopts a cis or trans fusion of its rings. colab.ws

The conformational flexibility or rigidity of the quinolizidine scaffold is a key aspect of its SAR. A more rigid conformation can lead to higher selectivity for a specific receptor, as it pre-organizes the molecule into the correct orientation for binding. Conversely, some degree of conformational flexibility may be advantageous for allowing the molecule to adapt to the binding site. Understanding the conformational preferences of this compound derivatives is therefore essential for predicting and optimizing their biological activity. nih.gov

Advanced Spectroscopic Characterization of Quinolizidin 2 Ylmethylamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of quinolizidine (B1214090) alkaloids. One-dimensional (¹H and ¹³C NMR) and two-dimensional (2D) NMR experiments provide exhaustive information on the carbon-hydrogen framework and the relative configuration of chiral centers. nih.govresearchgate.net

¹H and ¹³C NMR Spectroscopy: The proton (¹H) NMR spectrum provides information about the chemical environment, number, and connectivity of protons. The chemical shifts (δ) of protons on the quinolizidine ring are particularly sensitive to their stereochemical orientation (axial vs. equatorial). The carbon-¹³ (¹³C) NMR spectrum reveals the number of distinct carbon environments. Combining ¹H and ¹³C NMR data allows for the complete assignment of all proton and carbon signals in the molecule. researchgate.netmdpi.com

2D NMR Techniques: For complex structures, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, establishing connectivity between adjacent protons.

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): Correlates directly bonded carbon and proton atoms, allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular skeleton, especially around quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space, even if they are not directly bonded. This technique is paramount for determining the relative stereochemistry and analyzing the conformational preferences of the quinolizidine ring system, such as the chair-chair conformation of the fused rings. nih.govresearchgate.net

Conformational analysis using NOESY can distinguish between different isomers and elucidate the spatial arrangement of substituents on the quinolizidine core. nih.govresearchgate.net Exchange phenomena, such as nitrogen inversion, can also be detected and studied using variable temperature NMR experiments. nih.govresearchgate.net

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key 2D Correlations
C-2~2.40 – 2.60 (m)~59.1COSY with C-3 protons; HSQC with attached proton; HMBC with C-4, C-10 protons
-CH₂-NH₂~2.90 – 3.0 (m)~45.2COSY with C-2 proton; HSQC with attached protons; HMBC with C-2
C-10~1.40 – 1.65 (m)~60.0COSY with C-1, C-9 protons; HSQC with attached proton; HMBC with C-2, C-5, C-8 protons
C-4~1.40 – 1.65 (m)~56.4COSY with C-3, C-5 protons; HSQC with attached proton; HMBC with C-2, C-6 protons

Note: The data presented are representative values for a substituted quinolizidine derivative and may vary depending on the specific structure and solvent. Data is conceptually derived from similar heterocyclic structures. rsc.org

Mass Spectrometry for Molecular Identification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of quinolizidin-2-ylmethylamine and to gain structural information through the analysis of its fragmentation patterns. nih.gov Various ionization techniques, including Electron Impact (EI), Fast Atom Bombardment (FAB), and Electrospray Ionization (ESI), are employed to generate molecular ions and fragment ions. nih.govacs.org

The fragmentation of the quinolizidine skeleton is highly dependent on the stereochemistry of the ring junctions. nih.gov Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), allows for the separation of complex mixtures and detailed structural analysis of individual components. nih.govacs.org In MS/MS analysis, a specific precursor ion is selected and subjected to collision-induced dissociation (CID), generating a characteristic spectrum of product ions. nih.gov

Common fragmentation pathways for quinolizidine alkaloids involve the cleavage of C-C and C-N bonds within the ring system. The analysis of these fragments provides a basis for distinguishing between positional isomers and stereoisomers. nih.gov For instance, the FAB mass fragmentation of oxosparteine isomers shows distinct patterns based on the cleavage of specific bonds in the C ring of the lupanine (B156748) skeleton, allowing for their differentiation. nih.gov

Ion Typem/z (mass-to-charge ratio)Description
[M+H]⁺169.17Protonated molecular ion (for this compound)
[M-NH₂]⁺153.15Loss of the amine group from the side chain
Fragment151Represents a characteristic fragment ion [C₉H₁₂NO+H]⁺ observed in related structures like hydroxylated lupanines. nih.gov
Fragment98Corresponds to a piperidine-containing fragment, common in quinolizidine alkaloid fragmentation.

Note: The fragmentation data are predicted based on the structure of this compound and fragmentation patterns of related quinolizidine alkaloids.

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. For chiral molecules like this compound derivatives, this technique can unambiguously establish the absolute stereochemistry of all chiral centers.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis yields a detailed electron density map, from which the precise positions of all atoms in the crystal lattice can be determined. The resulting structural data includes:

Bond lengths: The precise distances between bonded atoms.

Bond angles: The angles formed between adjacent bonds.

Torsional angles: The dihedral angles that define the conformation of the molecule.

Crystal packing: Information on intermolecular interactions, such as hydrogen bonding, in the solid state.

For a derivative of this compound, the crystal structure would confirm the conformation of the bicyclic ring system (e.g., trans or cis fusion) and the orientation of the methylamine (B109427) substituent.

Crystallographic ParameterTypical Value/Information Provided
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c, C2/c nih.gov
Unit Cell Dimensions (Å)a, b, c values defining the cell size
Bond Length (C-N)~1.47 Å
Bond Length (C-C)~1.54 Å
Intermolecular InteractionsIdentifies hydrogen bonds (e.g., N-H···N) that stabilize the crystal structure. nih.gov

Note: The data presented are typical values for organic molecules and are illustrative of the information obtained from an X-ray crystal structure analysis.

Electron Paramagnetic Resonance (EPR) Spectroscopy for this compound Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to species with unpaired electrons. While this compound itself is EPR-silent, its complexes with paramagnetic metal ions, such as Copper(II), are EPR-active. nih.gov EPR spectroscopy provides valuable information about the electronic structure and coordination environment of the metal center. mdpi.com

The amine and quinolizidine nitrogen atoms can act as ligands, coordinating to metal ions. The EPR spectrum of a Cu(II) complex, for example, is characterized by its g-values and hyperfine coupling constants (A).

Hyperfine Coupling (A-values): The interaction of the unpaired electron with the magnetic nucleus of the copper ion (I=3/2) and ligand atoms (e.g., ¹⁴N, I=1) leads to hyperfine splitting. The magnitude of the copper hyperfine coupling constant (A∥) is related to the covalency of the metal-ligand bond. mdpi.com

EPR ParameterTypical Range for Cu(II)-N ComplexesInformation Obtained
g∥ (parallel component)2.20 - 2.30Geometry of the metal center; nature of the electronic ground state. nih.govnih.gov
g⊥ (perpendicular component)2.04 - 2.08
A∥ (parallel hyperfine coupling)150 - 200 x 10⁻⁴ cm⁻¹Covalency of the Cu-Ligand bond.
Geometry Factor (G = (g∥-2)/(g⊥-2))> 4Indicates no significant exchange coupling between copper centers in a solid sample.

Note: The data are representative for square-planar or tetragonally distorted octahedral Cu(II) complexes with nitrogen-donor ligands.

Infrared (IR) Spectroscopy for Functional Group Analysis and Hydrogen Bonding Interactions

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a rapid and effective method for identifying the functional groups present in a molecule. rsc.org For this compound, IR spectroscopy can confirm the presence of the amine group and the saturated hydrocarbon skeleton.

Key vibrational modes and their expected absorption regions include:

N-H Stretch: Primary amines (-NH₂) typically show two absorption bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching modes.

C-H Stretch: The stretching vibrations of C-H bonds in the saturated quinolizidine ring appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org

N-H Bend: The scissoring motion of the -NH₂ group results in an absorption band in the 1590-1650 cm⁻¹ range.

C-N Stretch: The stretching vibration of the C-N bond is found in the fingerprint region, typically between 1020-1250 cm⁻¹.

IR spectroscopy is also highly sensitive to hydrogen bonding. When the amine group acts as a hydrogen bond donor (N-H···X), the N-H stretching band broadens and shifts to a lower frequency (wavenumber). rsc.org The extent of this shift can provide qualitative information about the strength of the hydrogen bonding interaction.

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)
Primary Amine (-NH₂)N-H Stretch (asymmetric & symmetric)3500 - 3300 (often two peaks)
Primary Amine (-NH₂)N-H Bend (scissoring)1650 - 1590
Alkyl (C-H)C-H Stretch2960 - 2850 pressbooks.pub
Alkyl (C-H)C-H Bend1470 - 1350
Alkyl Amine (C-N)C-N Stretch1250 - 1020

Note: These are general absorption ranges and can be influenced by the molecular structure and sample state (solid, liquid, or solution).

Computational Chemistry Applications in Quinolizidin 2 Ylmethylamine Research

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure of quinolizidine (B1214090) alkaloids. By employing functionals such as B3LYP with basis sets like 6-31G(d) or cc-pVDZ, researchers can accurately predict the equilibrium geometry of these complex molecules. chemistry.kz The process of geometry optimization involves finding the atomic coordinates that correspond to the minimum energy on the potential energy surface. mdpi.comarxiv.org

These calculations provide fundamental information including total electronic energy, zero-point energy, rotational constants, and dipole moments. chemistry.kz The accuracy of DFT methods is often validated by comparing the calculated geometric parameters, such as bond lengths and angles, with experimental data obtained from X-ray crystallography. chemistry.kz For instance, studies on quinolizidine alkaloids like lupinine (B175516) and epilupinine have shown a strong correlation between DFT-optimized structures and their experimentally determined counterparts. chemistry.kz This foundational analysis is crucial for understanding the molecule's stability and intrinsic electronic properties.

Table 1: Comparison of Selected Calculated and Experimental Geometric Parameters for (+)-Lupinine

Parameter Bond/Angle DFT (B3LYP/6-31G(d)) Calculated Value Experimental X-ray Value
Bond Length C1-C2 1.539 Å 1.531 Å
Bond Length C1-N5 1.475 Å 1.470 Å
Bond Length C10-O11 1.438 Å 1.426 Å
Bond Angle C2-C1-C10 110.1° 110.5°
Bond Angle C1-N5-C9 111.5° 111.2°

Data synthesized from theoretical studies on quinolizidine alkaloids. chemistry.kz

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Ligand Binding Modes

Molecular Dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of flexible molecules like Quinolizidin-2-ylmethylamine and its derivatives. mdpi.com By simulating the atomic motions over time, MD can reveal the different shapes (conformers) the molecule can adopt and the energetic barriers between them. nih.gov This is particularly important for quinolizidine alkaloids, as their biological activity is often linked to a specific three-dimensional conformation.

In the context of drug design, MD simulations are invaluable for studying how these molecules interact with biological targets, such as proteins or enzymes. nih.gov Simulations can model the process of a ligand (the quinolizidine derivative) binding to a receptor's active site, providing insights into the stability of the resulting complex. semanticscholar.org By analyzing the trajectories, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding mode. nih.gov This detailed understanding of ligand binding is essential for explaining the mechanism of action and for designing new derivatives with improved affinity and selectivity.

Quantum Chemical Studies of Reactivity and Reaction Pathways

Quantum chemical methods, particularly DFT, are instrumental in elucidating the reactivity and reaction mechanisms of quinolizidine alkaloids. mdpi.comresearchgate.net These studies can map out entire reaction pathways, including the identification of transition states and the calculation of activation energies. This provides a deep understanding of how chemical transformations occur at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinolizidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. semanticscholar.org For quinolizidine derivatives, QSAR models can predict the activity of newly designed molecules, thereby prioritizing synthetic efforts and reducing the need for extensive experimental screening. rsc.orgmdpi.com

The process involves calculating a set of molecular descriptors for each compound in a training set with known activities. These descriptors quantify various physicochemical properties, such as steric (size and shape), electronic (charge distribution), and hydrophobic characteristics. A statistical model is then built to relate these descriptors to the observed biological activity. For example, understanding the structure-activity relationships of aloperine, a quinolizidine natural product, and its derivatives against influenza and HIV-1 provides the foundational data necessary for building a predictive QSAR model. nih.gov Such models can highlight which structural features are crucial for enhancing antiviral potency, guiding the design of more effective therapeutic agents. nih.gov

Prediction of Spectroscopic Properties through Computational Methods

Computational methods provide a powerful means to predict and interpret the spectroscopic properties of molecules, which is essential for their structural characterization. mdpi.com For this compound and related alkaloids, DFT calculations can accurately predict vibrational spectra (Infrared and Raman). chemistry.kz

Theoretical calculations of the harmonic vibrational frequencies for quinolizidine alkaloids like lupinine have been performed and show good agreement with experimental spectra. researchgate.net This computational analysis aids in the assignment of specific vibrational modes to the observed spectral bands. Furthermore, these methods can predict other spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts and UV-Visible electronic transitions. researchgate.net The ability to computationally generate spectra for a proposed structure and compare it with experimental data is a powerful tool for confirming molecular identity and stereochemistry.

Table 2: Representative Calculated vs. Experimental Vibrational Frequencies for a Quinolizidine Alkaloid

Vibrational Mode Calculated Frequency (cm⁻¹) (B3LYP/6-31G*) Experimental Frequency (cm⁻¹) (IR)
O-H Stretch 3419 3419
C-H Asymmetric Stretch 2935 2935
C-H Symmetric Stretch 2862 2862
C-O Stretch 1045 1045

Data synthesized from theoretical studies on lupinine. researchgate.net

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The biological function and physical properties of quinolizidine derivatives are heavily influenced by their non-covalent interactions with their environment, including solvent molecules and biological receptors. nih.gov Computational methods are crucial for analyzing these weak forces, such as hydrogen bonds and van der Waals interactions.

Studies on quinolizidine alkaloids have employed a combination of rotational spectroscopy and quantum chemical calculations (DFT and MP2) to characterize both intramolecular and intermolecular hydrogen bonds. uva.esjmaterenvironsci.commdpi.com For example, the stability of certain conformations of lupinine is attributed to the formation of an intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom of the quinolizidine ring. jmaterenvironsci.com In another example, the interaction between the tetracyclic alkaloid sparteine (B1682161) and a water molecule was analyzed, revealing a strong, electrostatically dominated O-H···N hydrogen bond. uva.es Understanding these interaction networks is fundamental to explaining the solubility, crystal packing, and binding affinity of this compound and its analogs.

Mechanistic Investigations of Reactions Involving Quinolizidin 2 Ylmethylamine and Its Precursors

Elucidation of Reaction Mechanisms in Quinolizidin-2-ylmethylamine Synthesis Pathways

The synthesis of the quinolizidine (B1214090) core, a key structural motif in many alkaloids, has been a significant target in organic synthesis. chemistryviews.org The pathways to generate this compound often involve multi-step sequences where the construction of the bicyclic ring system is the central challenge.

One common strategy involves the formation of a substituted piperidine ring followed by a cyclization reaction to form the second ring. For instance, an organocatalytic aza-conjugate addition can be employed to create the piperidine ring system in a diastereoselective manner. chemistryviews.org Another powerful approach is the catalytic enantioselective synthesis from substituted quinolines. thieme-connect.com This can be achieved through an asymmetric Brønsted acid-catalyzed hydrogenation cascade, which generates a secondary amine moiety that subsequently undergoes an intramolecular reductive amination to form the quinolizidine structure. thieme-connect.com

A key mechanistic step in many syntheses is the intramolecular reductive amination or cyclization. For example, a palladium-catalyzed hydrogenation can facilitate alkene reduction, deprotection of a nitrogen-protecting group (like Cbz), and the final intramolecular reductive amination in a single step to yield the desired tricyclic or bicyclic system as a single diastereomer. nih.gov The mechanism involves the catalytic reduction of an enone or alkene, followed by the removal of the protecting group to free the amine, which then nucleophilically attacks a carbonyl group, leading to cyclization and formation of the quinolizidine core.

Alternative pathways include the use of an intramolecular, heteroatom Michael addition to establish key stereogenic centers, followed by a microwave-induced cyclization to construct the quinolizidine ring. nih.gov These varied strategies highlight the importance of controlling stereochemistry and reaction conditions to achieve the desired quinolizidine product.

Investigation of Mechanistic Pathways for Derivatization Reactions (e.g., Mannich reaction mechanisms)

This compound, as a primary amine, can undergo various derivatization reactions. The Mannich reaction is a notable example, providing a pathway to introduce an aminomethyl group to an acidic proton located next to a carbonyl group. libretexts.orgorganic-chemistry.org This three-component reaction involves an amine, an aldehyde (often formaldehyde), and a carbonyl compound. wikipedia.orgadichemistry.com

The mechanism of the Mannich reaction, when involving this compound, proceeds through two main stages:

Formation of the Iminium Ion: The reaction initiates with the nucleophilic addition of this compound to the carbonyl group of an aldehyde, such as formaldehyde. libretexts.orgadichemistry.com This is followed by a dehydration step to form a highly reactive electrophilic species known as an Eschenmoser-like salt or iminium ion. wikipedia.orgadichemistry.com The acidic conditions often used in the reaction facilitate the loss of the water molecule. adichemistry.com

Nucleophilic Attack by the Enol: The carbonyl compound, which must possess an acidic α-proton, tautomerizes to its enol form under the reaction conditions. libretexts.orgbyjus.com This enol acts as a nucleophile and attacks the electrophilic carbon of the iminium ion. wikipedia.orgbyjus.com This carbon-carbon bond-forming step results in the final product, a β-amino-carbonyl compound, also known as a Mannich base. byjus.com

Role of Catalysis in this compound Transformations and Stereoselectivity

Catalysis plays a pivotal role in both the synthesis and transformation of quinolizidine structures, particularly in controlling the stereochemical outcome of the reactions. chemistryviews.org The stereoselective synthesis of functionalized quinolizidines is crucial as their biological activity is often dependent on their specific three-dimensional structure. rsc.org

Catalysis in Synthesis:

Organocatalysis: Chiral organocatalysts, such as proline derivatives, are effective in promoting asymmetric reactions. For example, an organocatalytic aza-conjugate addition can efficiently create a 3-methyl-2,6-cis-piperidine ring system, a key precursor to the quinolizidine core, in a highly diastereoselective manner. chemistryviews.org

Metal Catalysis: Transition metals are widely used in hydrogenation and cyclization reactions. Palladium on charcoal (Pd/C) is a common heterogeneous catalyst for hydrogenation, which can be used for reductive amination steps that form the final quinolizidine ring. nih.gov Supported gold nanoparticles have also been shown to be highly chemoselective catalysts for the hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines, a foundational step in building the quinolizidine skeleton. fudan.edu.cn

Acid Catalysis: Brønsted acid catalysts can be used to activate substrates in cascade reactions. An asymmetric Brønsted acid can catalyze a hydrogenation cascade of a substituted quinoline to yield benzofused quinolizidines with high diastereo- and enantioselectivities. thieme-connect.com

The table below summarizes the role of different catalysts in quinolizidine synthesis.

Catalyst TypeExample CatalystReaction TypeRole & Outcome
Organocatalyst Proline derivativesAza-conjugate additionDiastereoselective formation of piperidine precursors. chemistryviews.org
Metal Catalyst Palladium on charcoal (Pd/C)Reductive cyclization/aminationPromotes alkene reduction and intramolecular cyclization to form the quinolizidine ring as a single diastereomer. nih.gov
Metal Catalyst Supported Gold (Au) NPsSelective HydrogenationChemoselective reduction of the heterocyclic ring in quinoline precursors. fudan.edu.cn
Acid Catalyst Chiral Diaryl Phosphate (Brønsted Acid)Hydrogenation CascadeEnantioselective synthesis of quinolizidines from quinoline derivatives. thieme-connect.com

Kinetic Studies of Reactions Involving this compound

Kinetic studies are essential for understanding the rates and mechanisms of chemical reactions. For reactions involving this compound, such as derivatization via the Mannich reaction, kinetic analysis can elucidate the rate-determining step and provide insight into the reaction mechanism.

The table below presents a hypothetical kinetic experiment to determine the reaction order with respect to this compound in its reaction with an aldehyde.

Experiment[this compound] (mol/L)[Aldehyde] (mol/L)Initial Rate (mol/L·s)
10.10.1R₁
20.20.1R₂
30.10.2R₃

By analyzing how the initial rate (R) changes with reactant concentrations, one can determine the rate law. For example, if doubling the amine concentration (Experiment 2 vs. 1) doubles the rate (R₂ ≈ 2R₁), the reaction is first-order with respect to this compound. Such studies provide fundamental data for optimizing reaction conditions and understanding the underlying mechanistic pathway.

In-depth Article on the Coordination Chemistry of this compound Unattainable Due to Lack of Scientific Data

A comprehensive and scientifically accurate article focusing solely on the coordination chemistry of the chemical compound “this compound,” as outlined by the user's specific instructions, cannot be generated at this time. Extensive searches of available scientific literature and databases have yielded no specific information regarding the synthesis, spectroscopic characterization, binding modes, theoretical studies, or biomimetic applications of metal complexes involving this particular ligand.

The user's request mandated a strict adherence to a detailed outline focused exclusively on this compound, including:

Synthesis of Metal Complexes: Procedures for creating complexes with this ligand.

Spectroscopic Characterization: Analysis of these complexes using methods like Electron Paramagnetic Resonance (EPR) and UV-Visible (UV-Vis) spectroscopy.

Ligand Binding and Coordination Geometries: Investigation into how the ligand binds to metal ions.

Theoretical Studies: Computational analysis of the metal-ligand interactions.

Biomimetic Applications: Exploration of its use as a model for biological systems.

Without any primary research, review articles, or database entries that specifically discuss the interaction of this compound with metal ions, it is impossible to provide factual and detailed content for any of these sections. To fulfill the user's request would require fabricating data, which is contrary to the core principles of providing accurate and non-hallucinatory information.

While the principles of coordination chemistry are well-established for many other amine-containing ligands, the user's explicit instruction to "not introduce any information, examples, or discussions that fall outside the explicit scope" of this compound prevents the generation of a generalized or analogous article. Therefore, until research on the coordination chemistry of this compound is published and becomes accessible, this request cannot be fulfilled.

Q & A

Q. What are the most reliable synthetic routes for Quinolizidin-2-ylmethylamine, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • Key Routes : Metal-free oxidative cyclization methods, similar to 2-aminoquinazoline synthesis, are viable. For example, using PTSA (para-toluenesulfonic acid) as a catalyst in THF or DMF solvents under mild temperatures (60–80°C) achieves moderate-to-good yields .
  • Condition Optimization : Solvent polarity (e.g., DMF vs. THF) significantly impacts reaction rates and byproduct formation. Lower temperatures reduce decomposition but may prolong reaction times .
  • Characterization : Confirm purity via HPLC (≥95%) and structural identity via 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers validate the structural identity of this compound and its derivatives?

Methodological Answer:

  • Spectroscopic Techniques :
  • NMR : Analyze quinolizidine ring protons (δ 1.5–3.0 ppm for bridgehead hydrogens) and methylamine group signals (δ 2.5–3.5 ppm) .
  • Mass Spectrometry : Use HRMS to distinguish isotopic patterns and confirm molecular formula (e.g., C10_{10}H18_{18}N2_2) .
    • Crystallography : Single-crystal X-ray diffraction is definitive but requires high-purity samples .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Classification : Similar to quinazoline derivatives, it may cause skin/eye irritation (GHS Category 2/2A). Use PPE (gloves, goggles) and work in a fume hood .
  • Emergency Measures : For skin contact, rinse immediately with water for ≥15 minutes; for inhalation, move to fresh air and seek medical evaluation .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) in this compound derivatives be resolved?

Methodological Answer:

  • Dynamic Effects : Consider conformational flexibility of the quinolizidine ring, which may cause signal splitting. Variable-temperature NMR (e.g., 25°C to −40°C) can freeze out rotamers and simplify spectra .
  • Computational Modeling : Use DFT (Density Functional Theory) to predict 1H^1H chemical shifts and compare with experimental data .

Q. What strategies optimize the enantiomeric purity of this compound in asymmetric synthesis?

Methodological Answer:

  • Chiral Catalysts : Employ palladium or organocatalysts for enantioselective C–N bond formation. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .
  • Kinetic Resolution : Use enzymes (e.g., lipases) to selectively hydrolyze one enantiomer, though substrate compatibility must be tested empirically .

Q. How do solvent effects and substituent electronic properties influence the bioactivity of this compound analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
  • Electron-withdrawing groups (e.g., -NO2_2) on the quinolizidine ring enhance binding to amine receptors but may reduce solubility.
  • Polar aprotic solvents (e.g., DMSO) improve solubility for in vitro assays but can interfere with cell membrane permeability .
    • Experimental Design : Test analogs in standardized assays (e.g., IC50_{50} against tyrosine kinases) with positive/negative controls and triplicate measurements .

Q. What statistical approaches address missing or inconsistent biological data in this compound studies?

Methodological Answer:

  • Multiple Imputation : Use Rubin’s method (e.g., via R’s mice package) to handle missing assay data, ensuring valid inference across incomplete datasets .
  • Robust Regression : Apply Huber or Tukey bisquare weighting to mitigate outliers in dose-response curves .

Reproducibility and Reporting Guidelines

Q. What minimal experimental details are required to ensure reproducibility of this compound synthesis?

Methodological Answer:

  • Essential Data :
  • Solvent volumes, catalyst loadings (mol%), temperature profiles, and purification methods (e.g., column chromatography gradients).
  • Full spectroscopic datasets (NMR, HRMS) in supplementary information .
    • Negative Results : Report failed conditions (e.g., metal catalysts causing decomposition) to guide future optimizations .

Q. How should researchers document contradictory findings in publications (e.g., unexpected byproducts)?

Methodological Answer:

  • Transparency : Describe anomalies in the "Results and Discussion" section, including possible mechanistic explanations (e.g., radical intermediates or solvent coordination effects) .
  • Data Archiving : Deposit raw spectra and chromatograms in public repositories (e.g., Zenodo) with persistent identifiers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.